molecular formula C14H18ClN3O2 B4075406 N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(2-methylphenoxy)acetamide hydrochloride

N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(2-methylphenoxy)acetamide hydrochloride

Cat. No. B4075406
M. Wt: 295.76 g/mol
InChI Key: DUJFNUPWVYYLCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(2-methylphenoxy)acetamide hydrochloride, also known as DMPPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been synthesized through various methods.

Mechanism of Action

The exact mechanism of action of N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(2-methylphenoxy)acetamide hydrochloride is not fully understood. However, it is believed to exert its therapeutic effects through various mechanisms, including the inhibition of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(2-methylphenoxy)acetamide hydrochloride has also been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain, resulting in improved cognitive function.
Biochemical and Physiological Effects:
N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(2-methylphenoxy)acetamide hydrochloride has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of inflammatory mediators such as prostaglandins and cytokines in animal models of inflammation. N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(2-methylphenoxy)acetamide hydrochloride has also been shown to increase the levels of acetylcholine in the brain, which results in improved cognitive function. In addition, N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(2-methylphenoxy)acetamide hydrochloride has been found to have antioxidant properties and can protect against oxidative stress-induced cellular damage.

Advantages and Limitations for Lab Experiments

N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(2-methylphenoxy)acetamide hydrochloride has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity in animal models. However, one limitation of N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(2-methylphenoxy)acetamide hydrochloride is its limited solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for the study of N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(2-methylphenoxy)acetamide hydrochloride. One area of research is the development of N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(2-methylphenoxy)acetamide hydrochloride derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential use of N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(2-methylphenoxy)acetamide hydrochloride in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(2-methylphenoxy)acetamide hydrochloride and its potential therapeutic applications.

Scientific Research Applications

N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(2-methylphenoxy)acetamide hydrochloride has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models of inflammation and pain. N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(2-methylphenoxy)acetamide hydrochloride has also been found to have antioxidant properties and can protect against oxidative stress-induced cellular damage. In addition, N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(2-methylphenoxy)acetamide hydrochloride has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.

properties

IUPAC Name

N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(2-methylphenoxy)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2.ClH/c1-9-6-4-5-7-12(9)19-8-13(18)15-14-10(2)16-17-11(14)3;/h4-7H,8H2,1-3H3,(H,15,18)(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJFNUPWVYYLCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=C(NN=C2C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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